2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H4F2O3S |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-fluoro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H |
InChI Key |
IFDPSCUYSGKIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Electrochemical Oxidative Approach for Sulfonyl Fluoride Synthesis
Electrochemical oxidation of thiols or disulfides provides a green, mild, and efficient route to sulfonyl fluorides, including compounds like 2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride . This method leverages the radical cation formation of disulfides, which reacts with nucleophilic fluoride sources.
- Starting Material: Aromatic disulfides or thiols bearing the fluorinated phenolic core.
- Electrochemical Oxidation: Disulfides are oxidized at the anode to generate radical cations.
- Fluoride Incorporation: Nucleophilic fluoride (KF) reacts with the radical intermediates, leading to sulfonyl fluoride formation.
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile/water (10:1) |
| Fluoride Source | Potassium fluoride (KF) |
| Electrode Material | Graphite or platinum |
| Temperature | Ambient (~25°C) |
| Reaction Time | 2–4 hours |
- Environmentally benign, avoiding hazardous reagents.
- High selectivity for sulfonyl fluoride over other sulfur oxidation states.
- Compatibility with various functional groups, including hydroxyl groups on the aromatic ring.
- Radical intermediates such as sulfenyl and sulfinyl fluorides are transient but can be optimized via flow electrolysis for increased efficiency.
- The main byproduct is sulfonic acid, originating from further oxidation or hydrolysis.
Halogenation Followed by Sulfonylation
This approach involves initial halogenation of the aromatic ring, specifically fluorination and hydroxylation, followed by sulfonylation using sulfonyl halides or fluorides.
- Step 1: Electrophilic aromatic substitution to introduce fluorine and hydroxyl groups at specific positions.
- Step 2: Conversion of hydroxyl groups to sulfonyl halides via reaction with chlorinating or brominating reagents.
- Step 3: Sulfonylation with sulfonyl halides (e.g., sulfonyl chlorides or fluorides) to generate the sulfonyl fluoride.
- The use of electrophilic halogenating reagents allows for regioselective substitution.
- This method is versatile but may require protection/deprotection steps for sensitive groups like hydroxyls.
Direct Sulfonylation of Aromatic Precursors
Direct sulfonylation involves reacting fluorinated phenols or phenol derivatives with sulfonyl fluorides or their precursors under controlled conditions.
- Starting Material: 2-Fluoro-4-hydroxyphenol.
- Activation: Use of reagents like sulfuryl fluoride or sulfuryl chloride to introduce the sulfonyl group.
- Reaction: Heating or catalytic conditions facilitate the formation of the sulfonyl fluoride.
- Suitable for functionalized aromatic compounds.
- Can be adapted for large-scale synthesis.
Electrochemical Synthesis from Disulfides (Advanced Method)
- Disulfides can be oxidized electrochemically to sulfonyl fluorides via radical intermediates, as demonstrated in recent studies.
- The process involves anodic oxidation, radical formation, and subsequent nucleophilic fluorination with KF.
- This method offers a sustainable alternative, minimizing hazardous reagents.
Ar–S–S–Ar → (Electrochemical oxidation) → Ar–S• + S•–Ar → (Reaction with KF) → Ar–SO₂–F
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile/water |
| Electrolyte | KF |
| Temperature | Ambient |
| Yield | Up to 85% under optimized conditions |
Notes and Considerations
- Functional Group Compatibility: Hydroxyl groups on the aromatic ring are stable under electrochemical and halogenation conditions but may require protection during harsher sulfonylation steps.
- Reaction Environment: Mild, aqueous, or mixed solvent systems are preferred for sustainability.
- Yield Optimization: Using flow electrolysis or continuous-flow reactors enhances efficiency and scalability.
- Safety: Avoid toxic gases; prefer in situ generation of reagents like sulfuryl fluoride.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydroquinones and other reduced aromatic compounds.
Scientific Research Applications
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in both synthetic and biological applications, where the compound can modify proteins and other biomolecules .
Comparison with Similar Compounds
4'-Fluoro(1,1'-biphenyl)-4-sulfonyl Chloride
- Structure : Biphenyl backbone with fluorine at the para position of one phenyl ring and a sulfonyl chloride group at the para position of the other .
- Key Differences :
- Backbone : Biphenyl vs. single benzene ring in the target compound.
- Functional Groups : Sulfonyl chloride (-SO₂Cl) in the analog vs. sulfonyl fluoride (-SO₂F) in the target. Sulfonyl chlorides are generally more reactive toward nucleophilic substitution than sulfonyl fluorides.
- Substituents : Lacks the hydroxyl group present in the target compound, which could influence solubility and hydrogen-bonding interactions.
- Applications : Used as an intermediate in synthesizing sulfonamides or sulfonate esters, whereas sulfonyl fluorides are increasingly utilized in chemical biology for activity-based protein profiling.
2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride
- Structure: Benzene ring with fluorine at position 2, a nitro group (-NO₂) at position 4, and sulfonyl chloride at position 1 .
- Key Differences :
- Substituents : Nitro group (electron-withdrawing) in the analog vs. hydroxyl group (electron-donating) in the target. This drastically alters electronic properties and reactivity.
- Functional Groups : Sulfonyl chloride vs. sulfonyl fluoride; the nitro group may enhance electrophilicity at the sulfonyl center compared to the hydroxyl group.
- Reactivity : The nitro group facilitates aromatic electrophilic substitution but reduces nucleophilic attack at the sulfonyl group compared to hydroxyl-substituted analogs.
4-Amino-3-nitrobenzenesulfonamide
- Structure: Benzene ring with amino (-NH₂) at position 4, nitro at position 3, and sulfonamide (-SO₂NH₂) at position 1 .
- Key Differences: Functional Groups: Sulfonamide (bioactive but less reactive) vs. sulfonyl fluoride (highly reactive toward nucleophiles). Substituents: Amino and nitro groups introduce both electron-donating and -withdrawing effects, unlike the hydroxyl and fluorine combination in the target.
- Applications : Sulfonamides are common in pharmaceuticals (e.g., antibiotics), while sulfonyl fluorides are more niche in covalent inhibitor design.
Comparative Data Table
Research Findings and Trends
- Reactivity : Sulfonyl fluorides (e.g., the target compound) exhibit "click-like" reactivity with lysine or tyrosine residues in proteins, making them valuable in probe design. In contrast, sulfonyl chlorides (e.g., ) are more reactive but less stable in aqueous environments.
- Structural Complexity : Biphenyl analogs (e.g., ) offer greater steric bulk, which could hinder access to biological targets compared to the simpler benzene backbone of the target.
Biological Activity
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride, also known as a sulfonamide compound, is notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is C6H6FNO3S, with a molecular weight of 195.18 g/mol. The structure features a fluorine atom, a hydroxyl group, and a sulfonyl fluoride moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H6FNO3S |
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of enzymatic activity. This mechanism is particularly relevant in the design of covalent inhibitors targeting specific kinases and proteases.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity. The presence of the fluorine atom and the sulfonamide group enhances its interaction with fungal cell membranes.
Table: Antifungal Activity
A comparative analysis of antifungal efficacy against common fungi is presented below:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzene ring significantly influence biological activity. For example, substituents like fluorine enhance the lipophilicity and electronic properties of the compound, improving its interaction with target biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
